![molecular formula C16H10N2OS B2768405 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine CAS No. 683780-01-0](/img/structure/B2768405.png)
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine
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Overview
Description
“4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring fused with a thiophene ring . They are known for their wide range of pharmacological properties such as antiviral, antioxidant, and antimalarial activities .
Scientific Research Applications
Metal-Catalyzed Synthesis
The compound has been synthesized using a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This method provides excellent yields and high regioselectivity, making it valuable for designing new biheterocyclic phosphonic α-amino esters . Researchers can explore its potential as a building block for novel materials or drug candidates.
TRPM4 Inhibition
Transient receptor potential melastatin 4 (TRPM4) is a potential target for cancer and other diseases. Derivatives of 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine have been designed and synthesized as TRPM4 inhibitors, aiming to improve cellular potency . Investigating their effects on TRPM4 channels could lead to therapeutic breakthroughs.
PDE4 Inhibition
Novel thieno[2,3-d]pyrimidines containing a cyclohexane ring fused with a heterocyclic moiety have been explored as potential inhibitors of phosphodiesterase 4 (PDE4). These compounds exhibit promising inhibitory activity and may have applications in treating inflammatory diseases .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines are known to have diverse biological activities . Some thieno[2,3-d]pyrimidines have been reported to inhibit VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
Thieno[2,3-d]pyrimidines have been reported to inhibit the activity of their target proteins, leading to downstream effects .
Biochemical Pathways
If the compound acts as a vegfr-2 inhibitor, it would affect angiogenesis, a process crucial for tumor growth and metastasis .
Result of Action
Thieno[2,3-d]pyrimidines have been reported to exhibit significant antitumor activity against various cancer cell lines .
properties
IUPAC Name |
4-naphthalen-2-yloxythieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c1-2-4-12-9-13(6-5-11(12)3-1)19-15-14-7-8-20-16(14)18-10-17-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBNVADZSCDZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine |
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